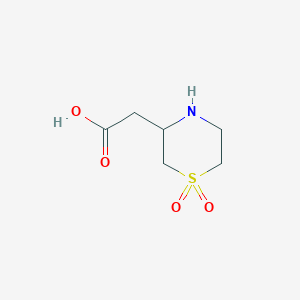
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid is a useful research compound. Its molecular formula is C6H11NO4S and its molecular weight is 193.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Advanced Reaction Products and Chemical Synthesis
Research has identified novel reaction products and synthesis pathways involving thiomorpholine derivatives, highlighting the compound's relevance in chemical reactions and potential applications in developing new molecules with specific biological or chemical properties. For instance, the study of 4-oxo-2-nonenal (ONE) reactions with cysteine, leading to the formation of thiomorpholine derivatives, offers insights into sulfhydryl modifications by reactive aldehydes, which could be crucial for understanding cellular processes and designing therapeutic agents (Shimozu, Shibata, Ojika, & Uchida, 2009).
Anticonvulsant Activity Studies
The synthesis and biological activity studies of derivatives related to thiomorpholine compounds, such as 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, have shown promising anticonvulsant properties. These findings underscore the potential of thiomorpholine and its derivatives in developing new therapeutic agents for treating convulsive disorders (El Kayal et al., 2019).
NMDA Receptor Antagonists
Derivatives of thiomorpholine have been explored as NMDA receptor antagonists, contributing to the development of compounds with potential applications in neurology and pharmacology, especially in conditions involving the NMDA receptor, such as neurodegenerative diseases and neuropathic pain (Carling et al., 1992).
Electrochemical Sensors
Thiomorpholine derivatives have been utilized in the design of electrochemical sensors, demonstrating the versatility of these compounds in analytical chemistry and biosensing applications. The development of DNA hybridization electrochemical sensors using conducting polymers illustrates the role of thiomorpholine derivatives in enhancing sensor performance and sensitivity (Cha et al., 2003).
Environmental and Toxicological Studies
Research on the environmental and toxicological impacts of related compounds, such as 2,4-D herbicide, provides insights into the broader context of chemical safety and ecological effects. Studies on the adsorption behavior and toxicological assessments contribute to understanding the environmental fate and biological effects of these compounds, guiding regulatory decisions and safety evaluations (Khan & Akhtar, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
特性
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c8-6(9)3-5-4-12(10,11)2-1-7-5/h5,7H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUGNWPHLMMPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC(N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2548173.png)
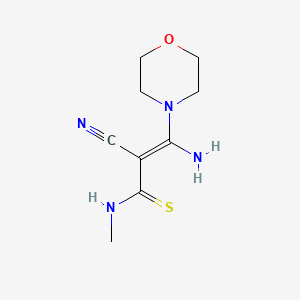

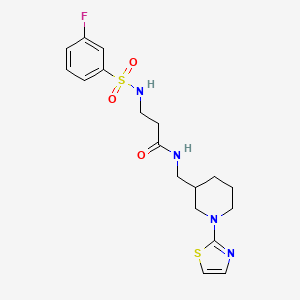
![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)
![(E)-4-(N,N-diallylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2548179.png)
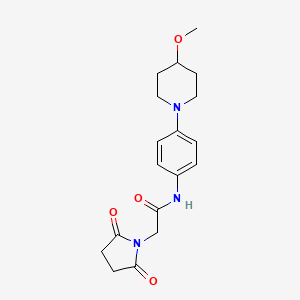

![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)
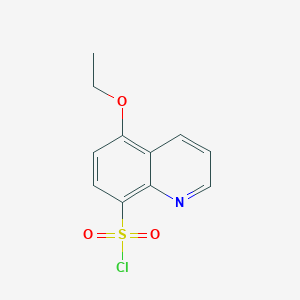
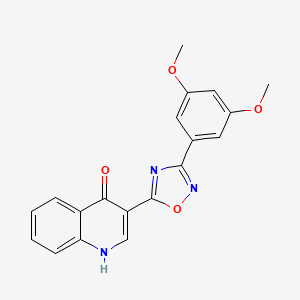
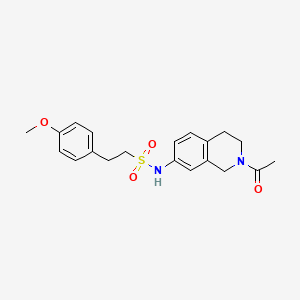
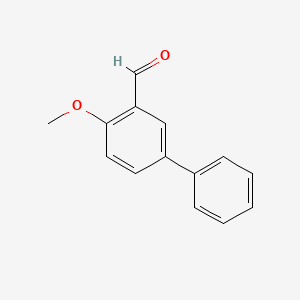
![3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548195.png)
